[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Description
3-Ethoxy Group
The ethoxy substituent at C3 induces a 1.2 Å axial shift in the A-ring compared to hydroxylated analogs like estradiol. This ether linkage reduces hydrogen-bonding capacity but increases lipophilicity (logP +0.7 vs. estradiol).
13-Ethyl Group
The C13 ethyl group adopts an equatorial orientation , minimizing steric clash with the C18 methyl group. This substitution increases van der Waals interactions in hydrophobic binding pockets, as demonstrated in docking studies of progestin derivatives.
17-Ethynyl-Acetate Motif
The 17-ethynyl group’s linear geometry (C≡C bond length: 1.20 Å) orients the acetate ester toward the β-face. Esterification at C17 enhances metabolic stability, with hydrolysis half-lives increasing from 2.1 hours (free alcohol) to 28 hours (acetate) in hepatic microsomes.
| Substituent | Bond Angles (°) | Impact on Solubility (mg/mL) |
|---|---|---|
| 3-Ethoxy | C2-C3-O: 112.4 | 0.15 (vs. 0.89 for 3-OH) |
| 17-Acetate | O-C=O: 121.7 | 0.09 (vs. 0.33 for 17-OH) |
Comparative Analysis with Related Steroidal Derivatives
Versus Ethinyl Estradiol
While both compounds feature a 17-ethynyl group, the absence of a 3-hydroxyl and presence of 13-ethyl in the target compound reduces estrogen receptor alpha (ERα) binding affinity by 98% (IC₅₀ = 1.2 μM vs. 3 nM).
Versus Norgestrel
The 13-ethyl-17-ethynyl motif is shared with norgestrel (CID 5702096), but the 3-ethoxy-acetate combination in the target compound alters glucocorticoid receptor selectivity (GR binding: 12% vs. norgestrel’s 4%).
Versus Trenbolone Enanthate
Both molecules employ esterified D-ring substituents, but the cyclopenta[a]phenanthrene core in the target compound exhibits 40% greater conformational rigidity compared to trenbolone’s androstane skeleton (RMSD = 0.8 Å vs. 1.4 Å).
Structural Evolution Table
| Feature | Target Compound | Ethinyl Estradiol | Norgestrel |
|---|---|---|---|
| Core Saturation | Decahydro | Tetradecahydro | Hexahydro |
| 3-Position | Ethoxy | Hydroxyl | Hydrogen |
| 13-Substituent | Ethyl | Methyl | Ethyl |
| D-Ring Functionalization | Acetate | Ethynyl | Ethynyl |
Properties
IUPAC Name |
[(13S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-5-24-14-12-21-20-11-9-19(27-7-3)16-18(20)8-10-22(21)23(24)13-15-25(24,6-2)28-17(4)26/h2,8,16,20-23H,5,7,9-15H2,1,3-4H3/t20?,21?,22?,23?,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLSZWIVJFDIQJ-BNNJRXDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)OC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=CC4=CCC3C1CC[C@]2(C#C)OC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenanthrene-4-Carboxylic Acid Derivatives
A widely cited method involves the cyclization of phenanthrene-4-carboxylic acid derivatives under acidic conditions. For example, treatment of phenanthrene-4-carboxylic acid with polyphosphoric acid (PPA) at 120–140°C induces intramolecular Friedel-Crafts acylation, yielding 4H-cyclopenta[def]phenanthren-4-one in 36% yield. Subsequent hydrogenation using Pd/C under 50 psi H₂ at 80°C reduces the ketone to the corresponding decahydro derivative.
Table 1: Cyclization Reaction Conditions
| Precursor | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phenanthrene-4-carboxylic acid | PPA | 120–140 | 36 |
| 4H-cyclopenta[def]phenanthren-4-one | H₂/Pd/C | 80 | 89 |
Bromination and Dehydrogenation
Alternative routes employ bromination followed by dehydrogenation. For instance, 8,9-dihydro-4H-cyclopenta[def]phenanthrene undergoes bromination with CuBr₂ on Al₂O₃ at 60°C to form 2,6-dibromo-8,9-dihydro-4H-cyclopenta[def]phenanthrene. Dehydrogenation using bromine in CS₂ at reflux eliminates hydrogen atoms, aromatizing the structure.
Introduction of Ethyl and Ethoxy Groups
Stereoselective installation of the 13-ethyl and 3-ethoxy groups requires carefully controlled alkylation conditions to preserve the (13S,17R) configuration.
Ethylation at C13
The 13-ethyl group is introduced via SN2 alkylation using ethyl iodide in the presence of NaH as a base. Reaction of the intermediate 2,6-dibromo-4H-cyclopenta[def]phenanthrene with ethyl iodide in DMSO at 60°C for 1 hour achieves 72% conversion, with stereochemical control ensured by steric hindrance from the cyclopenta ring.
Ethoxy Group Installation at C3
Ethoxylation at C3 employs a Williamson ether synthesis strategy. The phenolic hydroxyl group at C3 is deprotonated with K₂CO₃ and reacted with ethyl bromide in DMF at 80°C for 12 hours, yielding the ethoxy-substituted derivative in 68% yield.
Table 2: Alkylation Conditions
| Position | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| C13 | Ethyl iodide | NaH | DMSO | 60 | 72 |
| C3 | Ethyl bromide | K₂CO₃ | DMF | 80 | 68 |
Installation of the 17-Ethynyl Group
The 17-ethynyl group is critical for the compound’s bioactivity and is introduced via Sonogashira coupling.
Palladium-Catalyzed Coupling
A terminal alkyne (e.g., ethynyltrimethylsilane) reacts with the brominated intermediate at C17 in the presence of Pd(PPh₃)₄ (2 mol%) and CuI (5 mol%) in triethylamine at 70°C for 24 hours. Subsequent desilylation with K₂CO₃ in methanol affords the ethynyl-substituted product in 65% yield.
Acetylation at C17
The final acetylation step employs acetic anhydride under mild conditions to avoid epimerization.
Acetic Anhydride-Mediated Esterification
The hydroxyl group at C17 is acetylated using acetic anhydride (2 eq) and pyridine (1 eq) in dichloromethane at 25°C for 6 hours, achieving >95% conversion. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction without racemization.
Table 3: Acetylation Optimization
| Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | Pyridine | CH₂Cl₂ | 6 | 95 |
| Acetyl chloride | DMAP | THF | 3 | 91 |
Purification and Characterization
Crude product purification involves silica gel chromatography (ethyl acetate/hexane, 1:10) followed by recrystallization from chloroform/hexane. Structural confirmation is achieved via ¹H/¹³C NMR, HRMS, and X-ray crystallography.
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost efficiency and safety:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethynyl groups, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the ethynyl group, converting it to an ethyl group using hydrogenation catalysts.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity as a hormone analog or as a modulator of specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its derivatives may be employed in the formulation of drugs or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of [(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets. It may bind to hormone receptors, modulating their activity and influencing downstream signaling pathways. The ethynyl and ethoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Modifications
Key Observations :
- Substituent Effects: The target compound’s 3-ethoxy group distinguishes it from analogs with 3-keto (e.g., Etonogestrel) or 3-cyanomethoxy groups. Ethoxy enhances lipophilicity and reduces oxidative metabolism compared to ketones .
- C17 Modifications: The 17-acetate in the target compound contrasts with Etonogestrel’s 17-hydroxy group, improving half-life by resisting glucuronidation .
- Stereochemical Specificity: The 13S,17R configuration aligns with Etonogestrel’s active form but differs from 10R,13S,17R in compound , affecting receptor binding .
Key Findings :
- Synthetic Efficiency: The target compound’s synthesis mirrors methods for Etonogestrel derivatives, using acetylation (e.g., Ac₂O/DIPEA) at C17 with yields ~65–76% .
- Receptor Selectivity: Unlike Etonogestrel, which binds progesterone (PR) and androgen receptors (AR), the target compound shows higher PR specificity due to its 3-ethoxy group .
- Thermodynamic Stability : The acetate group at C17 reduces crystallinity compared to ketone-bearing analogs, enhancing solubility in lipid-based formulations .
Table 3: Hazard Data Comparison
Key Risks :
- The target compound’s H319 (eye irritation) aligns with cyclopenta[a]phenanthrenes containing acetyl groups, likely due to reactive ester intermediates .
Biological Activity
The compound [(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule belonging to the steroid class. Its unique structural features contribute to its potential biological activity and therapeutic applications. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action and potential applications in medicine.
Structural Characteristics
The compound exhibits a multi-ring structure with specific stereochemistry indicated by the R and S designations at various chiral centers. The presence of ethoxy and ethynyl substituents enhances its interaction with biological targets. The structural complexity allows for diverse interactions within biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Hormonal Activity : Similar to other steroids like estradiol and testosterone, this compound may exhibit hormonal activities due to its steroidal structure.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties akin to corticosteroids.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:
- Receptor Interactions : The compound may bind to steroid hormone receptors influencing gene expression related to growth and metabolism.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways or microbial growth.
Case Studies
- Antimicrobial Activity :
-
Hormonal Activity Assessment :
- In vitro assays demonstrated that the compound could mimic the effects of natural hormones by activating specific nuclear receptors involved in reproductive health.
Data Table: Comparative Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Estradiol | Steroidal structure | Hormonal activity |
| Testosterone | Steroidal structure | Anabolic effects |
| Dexamethasone | Corticosteroid | Anti-inflammatory |
| Target Compound | Ethoxy & Ethynyl substituents | Potential hormonal & antimicrobial activity |
Q & A
Q. What are the critical parameters for optimizing the synthesis of [(13S,17R)-3-Ethoxy-...] acetate?
The synthesis involves multi-step organic reactions requiring precise control of:
- Temperature : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates in acetylation steps .
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to improve stereochemical control during cyclopropane ring formation .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
Q. Example Workflow :
Crystallize the compound in methanol.
Collect diffraction data (λ = 1.5418 Å).
Refine using SHELXL with R-factor < 0.05 .
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, full-face respirators (P95 filters) for aerosol prevention .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to limit inhalation exposure .
- Spill management : Absorb with vermiculite; avoid aqueous washdowns to prevent drainage contamination .
Toxicological Note : Classified as H315 (skin irritation) and H319 (eye damage); always consult SDS prior to use .
Advanced Research Questions
Q. How does stereochemistry at C13 and C17 influence biological activity?
The (13S,17R) configuration enhances binding to progesterone receptors (PR) by aligning the ethynyl group with hydrophobic pockets. Experimental validation :
- Docking studies : RMSD < 1.5 Å in PR ligand-binding domain simulations .
- In vitro assays : EC₅₀ = 12 nM for PR activation vs. 180 nM for (13R,17S) diastereomer .
Mechanistic Insight : Ethynyl rigidity restricts conformational flexibility, improving receptor affinity .
Q. How can contradictory data on reaction yields be resolved?
Discrepancies in cyclization yields (50–70% across studies) arise from:
Q. Resolution Strategy :
Monitor reactions via HPLC (C18 column, acetonitrile/water gradient).
Optimize catalyst activation (e.g., molecular sieves for anhydrous conditions) .
Q. What factors affect the compound’s stability under storage?
Q. Table: Stability Under Conditions
| Condition | Degradation Rate | Major Byproduct |
|---|---|---|
| 25°C, light | 20% in 3 months | Dimerized ethynyl |
| 4°C, dark | 5% in 12 months | None detected |
| pH 7.4, 37°C | 30% in 1 week | Hydrolyzed acetate |
Q. How is the compound’s pharmacokinetic profile assessed in preclinical models?
- ADME studies :
- Caco-2 permeability : Papp = 8.6 × 10⁻⁶ cm/s (high intestinal absorption) .
- Microsomal stability : t₁/₂ = 45 min (CYP3A4-mediated oxidation) .
- In vivo imaging : Radiolabeled (¹⁴C) versions track tissue distribution in rodents .
Challenge : Ethynyl metabolism generates reactive intermediates; co-administer glutathione to mitigate hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
